

The Enterobactin Imperative: A Technical Guide to Bacterial Iron Acquisition in Scarcity

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Compound of Interest

Compound Name: *Enterobactin*

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Abstract: Iron is a critical yet scarce resource for nearly all life. In vertebrate hosts, free iron is maintained at vanishingly low concentrations (approximately 10^{-24} M), posing a significant challenge for invading bacteria. To overcome this, many Gram-negative bacteria, including pathogenic species like *Escherichia coli* and *Salmonella enterica*, have evolved a sophisticated high-affinity iron acquisition system centered on the siderophore **enterobactin**. With a ferric iron affinity constant (K_a) of 10^{52} M $^{-1}$, **enterobactin** is one of the most powerful iron chelators known in nature. This technical guide provides an in-depth examination of the molecular machinery and pathways governing the synthesis, secretion, regulation, and utilization of **enterobactin**. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital bacterial survival mechanism. The guide includes summaries of key quantitative data, detailed experimental protocols for assessing the **enterobactin** system, and pathway visualizations to facilitate comprehension.

Introduction: The Battle for Iron

Iron is an indispensable cofactor for a multitude of essential cellular enzymes and proteins involved in processes ranging from DNA synthesis and repair to cellular respiration. Despite its abundance in the Earth's crust, its biological availability is extremely limited. Under aerobic conditions at physiological pH, iron exists predominantly in the insoluble ferric (Fe $^{3+}$) state. In host organisms, this scarcity is compounded by "nutritional immunity," where host proteins like transferrin and lactoferrin sequester iron, effectively starving potential pathogens.

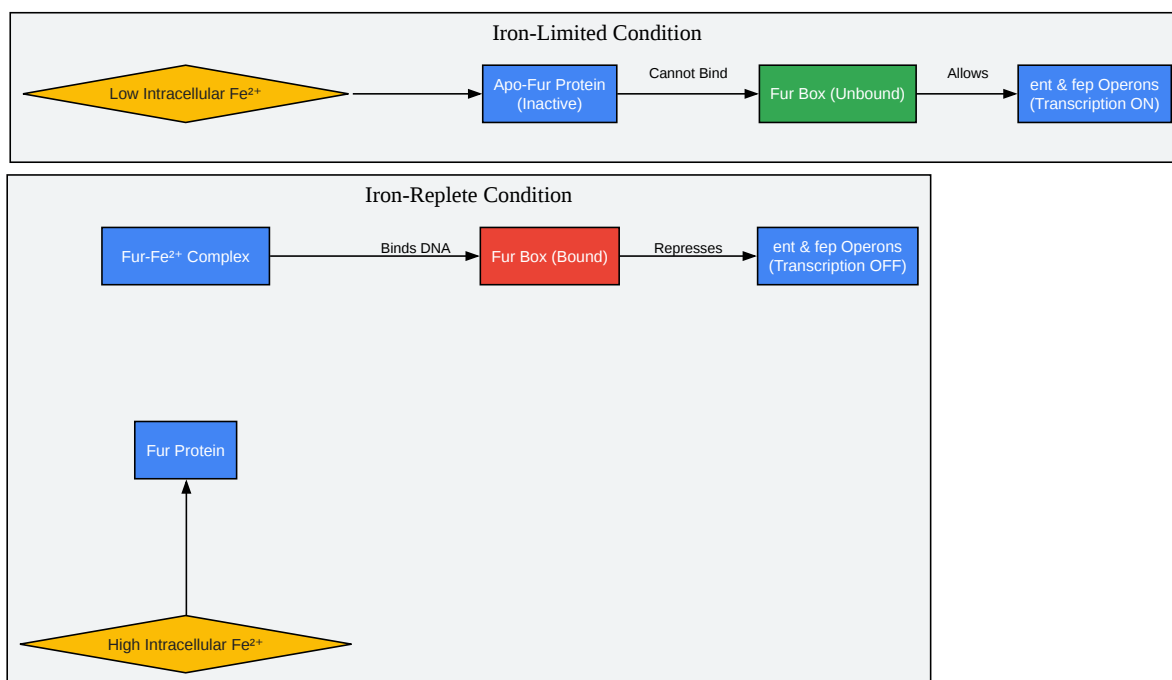
To surmount this barrier, bacteria employ siderophores—low-molecular-weight organic molecules produced and secreted to scavenge ferric iron.[1] **Enterobactin** (also known as enterochelin) represents the archetypal catecholate siderophore, enabling bacteria to solubilize and internalize iron, a process critical for their proliferation and virulence.[2] Understanding the intricacies of the **enterobactin** pathway not only sheds light on fundamental bacterial physiology but also reveals key vulnerabilities that can be exploited for novel antimicrobial strategies.[1]

The Enterobactin System: A Molecular Overview

The utilization of **enterobactin** is a tightly regulated, multi-stage process involving gene expression, enzymatic synthesis, cellular transport across two membranes, and finally, intracellular iron release.

Regulation: The Ferric Uptake Regulator (Fur)

The entire **enterobactin** system is governed by the master transcriptional repressor, the Ferric Uptake Regulator (Fur) protein.[1] In an iron-replete environment, Fur binds to intracellular ferrous iron (Fe^{2+}), forming a dimer that recognizes and binds to a specific DNA consensus sequence known as the "Fur box" located in the promoter regions of iron-regulated genes.[1] This binding event physically blocks transcription of the *ent* operon (responsible for **enterobactin** biosynthesis) and the *fep* genes (responsible for transport). Conversely, under iron-limiting conditions, Fur lacks its Fe^{2+} cofactor, preventing it from binding DNA and thereby derepressing the transcription of the necessary genes for **enterobactin** production and uptake.[1]



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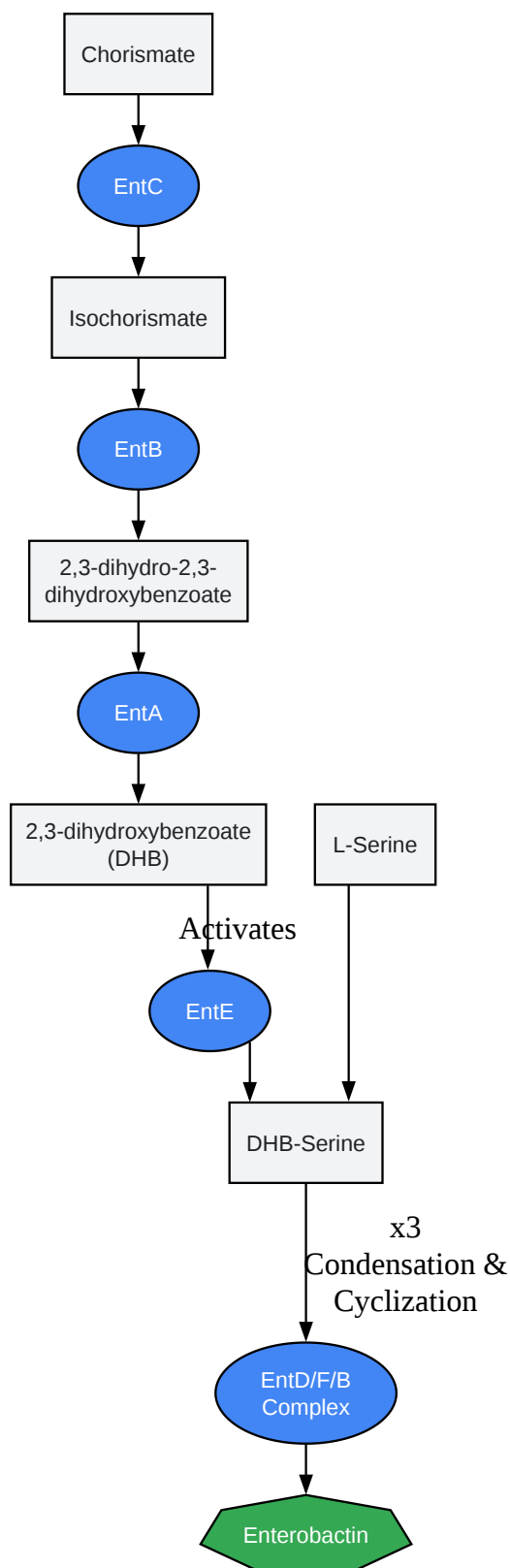
Caption: Regulation of the **enterobactin** system by the Fur protein.

Biosynthesis Pathway

Enterobactin is a cyclic trilactone of 2,3-dihydroxybenzoyl-L-serine (DHBS). Its synthesis from the central metabolic precursor chorismate is a multi-enzyme process encoded by the entA, B, C, D, E, and F genes.^[1]

- EntC (Isochorismate Synthase): Catalyzes the conversion of chorismate to isochorismate, the first committed step.^[1]

- EntB (Isochorismatase): Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[1]
- EntA (DHB Dehydrogenase): Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to form 2,3-dihydroxybenzoate (DHB).[1]
- EntE (DHB-AMP Ligase): Activates DHB by adenylation.[1]
- EntD, EntF, and EntB (**Enterobactin** Synthase Complex): This non-ribosomal peptide synthetase (NRPS) complex, which includes the bifunctional EntB protein, catalyzes the condensation of three DHB molecules with three L-serine residues and their subsequent cyclization to form the final **enterobactin** molecule.[1]



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Caption: The biosynthetic pathway of **enterobactin** from chorismate.

Secretion, Iron Scavenging, and Uptake

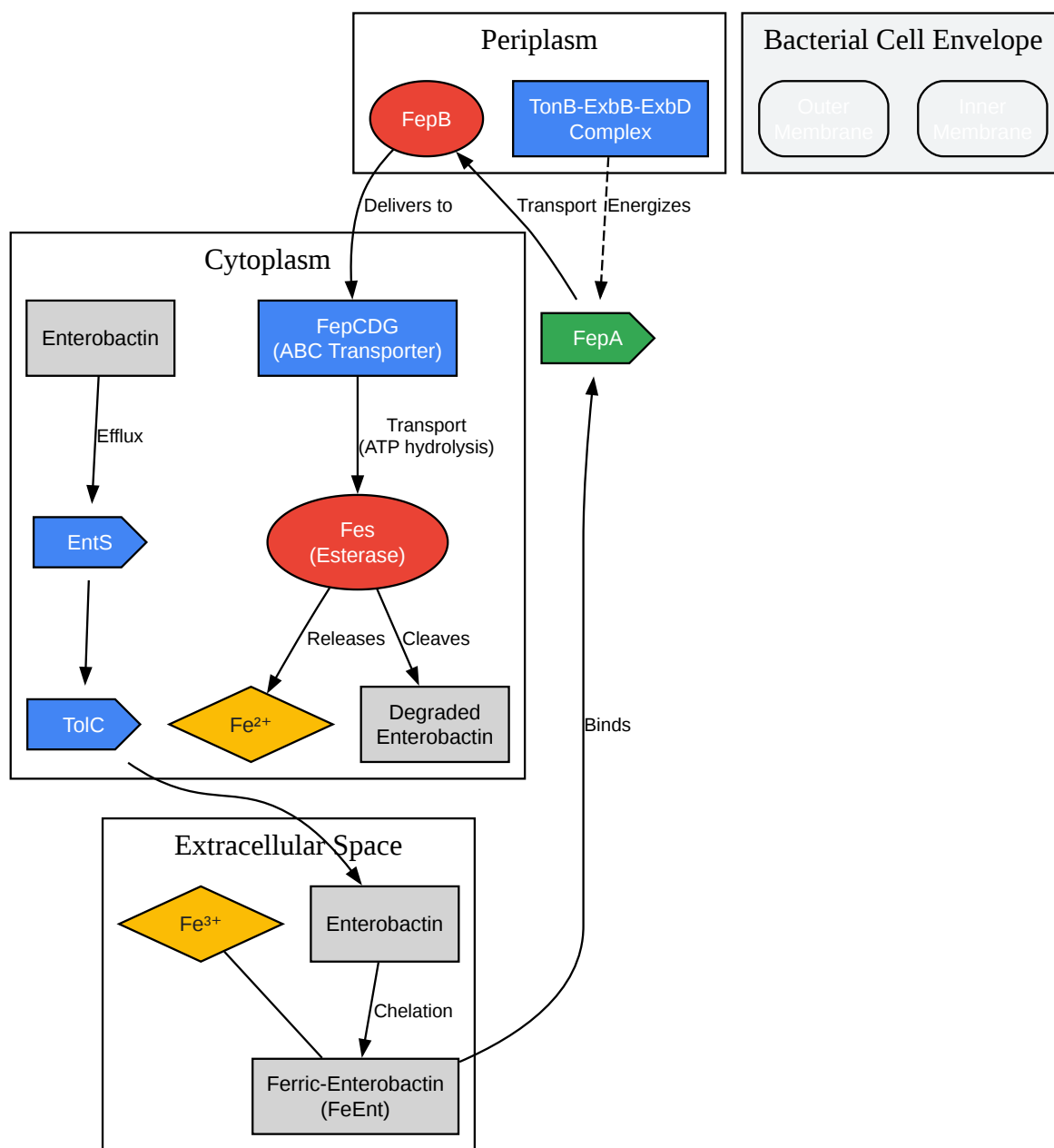
Once synthesized in the cytoplasm, **enterobactin** is secreted into the extracellular environment. This is a two-step process involving the major facilitator superfamily (MFS) transporter EntS in the inner membrane and the outer membrane channel TolC.[3] In the extracellular milieu, **enterobactin**'s three catecholate arms coordinate a single ferric ion with extraordinary affinity.

The resulting ferric-**enterobactin** (FeEnt) complex, with its net -3 charge, is too large to diffuse through standard porins. It is specifically recognized and bound by the TonB-dependent outer membrane transporter FepA.[4] The transport of FeEnt across the outer membrane is an energy-dependent process that relies on the proton motive force of the inner membrane, transduced by the TonB-ExbB-ExbD complex.[4]

Once in the periplasm, FeEnt is bound by the periplasmic binding protein FepB, which shuttles the complex to the inner membrane.[2][5] The final import into the cytoplasm is mediated by the ATP-binding cassette (ABC) transporter complex composed of the permeases FepD and FepG, and the ATPase FepC, which energizes the transport through ATP hydrolysis.

Intracellular Iron Release

Due to the immense stability of the FeEnt complex, iron cannot be released by simple reduction at physiological pH. Instead, the bacterium employs the Ferric **Enterobactin** Esterase (Fes) enzyme.[6] Fes catalyzes the hydrolysis of the **enterobactin**'s cyclic trilactone backbone, breaking it into linear monomers, dimers, and trimers of DHBS.[6][7] This linearization dramatically reduces the ligand's affinity for iron, allowing for the release of Fe^{3+} , which is then rapidly reduced to the more biologically useful ferrous (Fe^{2+}) form.[7]



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Caption: Enterobactin-mediated iron transport pathway in Gram-negative bacteria.

Quantitative Data Summary

The efficiency of the **enterobactin** system is underpinned by the high affinities and specificities of its components. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Physicochemical Properties of **Enterobactin**

Parameter	Value	Reference(s)
Molecular Formula	C₃₀H₂₇N₃O₁₅	[8]
Molecular Weight	669.55 g/mol	[8]
Ferric Iron (Fe ³⁺) Affinity Constant (K _a)	10 ⁵² M ⁻¹	[9]
pFe ¹	34.3	[3]
Average Fe-O Bond Length ([FeIII(Ent)] ³⁻)	2.00 Å	[3]
Average Fe-O Bond Length ([FeIII(H ₃ Ent)] ⁰)	1.98 Å	[3]

¹ pFe is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 μM total ligand and 1 μM total iron.

Table 2: Key Quantitative Parameters of the **Enterobactin** Iron Transport System in *E. coli*

Component Interaction	Parameter	Value	Reference(s)
FeEnt ↔ FepA	Dissociation Constant (Kd)	< 0.2 nM - 100 nM	[9][10]
FeEnt ↔ FepB	Dissociation Constant (Kd)	~30 nM	[2][5]
Apo-Enterobactin ↔ FepB	Dissociation Constant (Kd)	~60 nM	[2][5]
FepA-mediated Transport	Max. Velocity (Vmax)	~100 pmol / min / 10 ⁹ cells	[9]
FepA-mediated Transport	Michaelis Constant (Km)	~1 - 9 nM	[11]
Cellular Iron Content (Iron-limited)	Wild Type	~17 x 10 ⁻⁶ µg / 10 ⁹ cells	[12]
Cellular Iron Content (Iron-limited)	ahpC mutant (low Ent)	~8 x 10 ⁻⁶ µg / 10 ⁹ cells	[12]

| Fes Esterase Activity | Relative Rate | Apo-**Enterobactin** > Fe-**Enterobactin** (~4-fold) |[7] |

Experimental Protocols

The study of siderophore-mediated iron acquisition relies on a set of core biochemical and microbiological assays. The following are detailed protocols for the quantification of siderophore production and iron uptake.

Protocol 1: Quantification of Siderophore Production (Chrome Azurol S Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the principle that a siderophore will remove iron from the blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow.[13]

A. Reagent Preparation:

- CAS Solution (60.5 mg/L): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water (dH₂O).
- FeCl₃ Solution (1 mM): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl. Prepare fresh.
- HDTMA Solution (729 mg/L): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of dH₂O.
- CAS Assay Solution:
 - Mix the 50 mL CAS solution with the 10 mL FeCl₃ solution.
 - While stirring vigorously, slowly add the CAS-Fe mixture to the 40 mL HDTMA solution. The resulting solution should be deep blue.
 - Autoclave and store in a dark, plastic bottle.

B. Liquid Assay Procedure:

- Grow bacterial cultures in iron-limited minimal medium to the desired growth phase.
- Centrifuge the culture at >5,000 x g for 10 minutes to pellet the cells.
- Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining cells.
- In a microplate well or cuvette, mix 100 µL of the cell-free supernatant with 100 µL of the CAS assay solution.
- Incubate at room temperature for 15-20 minutes.
- Measure the absorbance at 630 nm (A_{sample}).
- Use uninoculated iron-limited medium as a reference (A_{reference}).
- Calculate siderophore units as: $[(A_{\text{reference}} - A_{\text{sample}}) / A_{\text{reference}}] * 100$.

Protocol 2: Quantification of Catechol Compounds (Arnow Assay)

The Arnow assay specifically quantifies catechol-containing compounds like **enterobactin** and its precursors.^[14]

A. Reagent Preparation:

- 0.5 N HCl: Prepare by diluting concentrated HCl.
- Nitrite-Molybdate Reagent: Dissolve 10 g of sodium nitrite (NaNO_2) and 10 g of sodium molybdate ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$) in 100 mL of dH₂O.
- 1.0 N NaOH: Dissolve 4 g of NaOH in 100 mL of dH₂O.

B. Assay Procedure:

- Prepare cell-free supernatant as described in Protocol 4.1, Step 1-3.
- To a test tube, add 1.0 mL of the cell-free supernatant.
- Add 1.0 mL of 0.5 N HCl and mix.
- Add 1.0 mL of the Nitrite-Molybdate reagent and mix. A yellow color will develop.
- Add 1.0 mL of 1.0 N NaOH and mix. A pink/red color will develop immediately in the presence of catechols.
- Measure the absorbance at 510 nm within 15 minutes.
- Generate a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHB) to quantify the catechol concentration in the sample.

Protocol 3: Ferric-Enterobactin Uptake Assay (Radiolabel Method)

This protocol provides a direct measure of the rate of iron transport into the bacterial cell using radiolabeled iron.

A. Materials:

- Bacterial strain grown to mid-log phase in iron-depleted medium.
- $^{55}\text{FeCl}_3$ or $^{59}\text{FeCl}_3$ stock solution.
- Purified **enterobactin**.
- Wash Buffer (e.g., 0.9% NaCl, 10 mM Tris-HCl pH 7.4).
- Scintillation fluid and vials.

B. Procedure:

- Preparation of ^{55}Fe -**Enterobactin**: Mix $^{55}\text{FeCl}_3$ with a 10-fold molar excess of **enterobactin** in a suitable buffer (e.g., Tris-HCl) and incubate for 1 hour at room temperature to allow complex formation.
- Uptake Initiation:
 - Harvest mid-log phase cells by centrifugation and wash twice with iron-free medium.
 - Resuspend cells to a known density (e.g., $\text{OD}_{600} = 0.5$) in iron-free medium.
 - Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes.
 - Initiate the transport assay by adding the prepared ^{55}Fe -**Enterobactin** complex to a final concentration of ~50-100 nM.
- Time Course Sampling:
 - At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 100 μL aliquot of the cell suspension.
 - Immediately filter the aliquot through a 0.45 μm nitrocellulose membrane filter.
 - Wash the filter rapidly with 2 x 5 mL of ice-cold Wash Buffer to remove non-specifically bound ^{55}Fe -**Enterobactin**.

- Quantification:
 - Place the filter into a scintillation vial.
 - Add 5 mL of scintillation fluid.
 - Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis: Convert CPM to pmol of iron transported using the specific activity of the ^{55}Fe -**Enterobactin** solution. Plot pmol of iron transported over time to determine the initial uptake rate.

Implications for Drug Development

The critical role of the **enterobactin** system in bacterial survival and virulence makes it an attractive target for novel antimicrobial therapies.^[1]

- "Trojan Horse" Strategy: Siderophore uptake pathways can be exploited to deliver antibiotics into bacterial cells. By conjugating a bactericidal agent to an **enterobactin** analog, the drug can be actively transported into the cell via FepA, bypassing outer membrane permeability barriers.
- Inhibition of Biosynthesis: Small molecule inhibitors targeting the enzymes of the **enterobactin** biosynthesis pathway (e.g., EntA, EntC) could prevent siderophore production, effectively starving the bacteria of iron in the host environment.
- Blocking Uptake: Molecules that bind to the FepA receptor and block FeEnt binding could competitively inhibit iron uptake.
- Vaccine Development: Attenuated bacterial strains with genetic knockouts in essential **enterobactin** biosynthesis genes (e.g., entB) have shown reduced virulence, highlighting their potential as live-attenuated vaccines.^[1]

By leveraging a deep, mechanistic understanding of this elegant iron acquisition system, the scientific community can continue to develop innovative strategies to combat pathogenic bacteria.

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